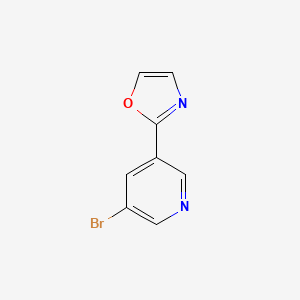

2-(5-Bromopyridin-3-yl)oxazole

Description

Significance of Heterocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern organic and medicinal chemistry. openaccessjournals.comopenmedicinalchemistryjournal.com These structures are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics. openmedicinalchemistryjournal.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties and reactivity to these molecules. openaccessjournals.com

In the realm of drug discovery and development, heterocyclic scaffolds are of paramount importance. It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring. openmedicinalchemistryjournal.com Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors make them privileged scaffolds in medicinal chemistry. tandfonline.comresearchgate.net This versatility allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical for the development of effective pharmaceuticals. researchgate.netnih.gov Consequently, research into novel synthetic methods, transformations, and applications of heterocyclic compounds remains a vibrant and essential area of chemical science. nih.gov

Overview of Oxazole (B20620) and Pyridine (B92270) Moieties in Diverse Chemical and Biological Applications

Pyridine: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. biosynce.comwikipedia.org This nitrogen atom confers basic properties and serves as a hydrogen bond acceptor, which is crucial for its interaction with biological receptors. nih.govbiosynce.com The pyridine ring is a common feature in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org In the pharmaceutical industry, pyridine derivatives are building blocks for drugs with diverse activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govbiosynce.com For instance, well-known drugs like isoniazid (B1672263) (for tuberculosis) and omeprazole (B731) (an antiulcer medication) feature a pyridine core. nih.gov Beyond medicine, pyridine and its derivatives are widely used as solvents, catalysts, and starting materials in the chemical industry for producing dyes, adhesives, and pesticides. biosynce.combiosynce.comalgoreducation.com

Oxazole: The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. ontosight.aiigi-global.com This scaffold is a key component in a wide range of biologically active molecules and natural products. tandfonline.com Oxazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. ontosight.aiigi-global.comaip.org The oxazole moiety can interact with various enzymes and receptors through non-covalent bonds, making it a valuable functional group in medicinal chemistry. tandfonline.com In materials science, oxazole-based compounds are explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electronic and photophysical properties. numberanalytics.com

Rationale for Investigating 2-(5-Bromopyridin-3-yl)oxazole as a Core Building Block and Functional Scaffold

The investigation of hybrid molecules that combine two or more distinct pharmacophoric units is a well-established strategy in drug discovery and materials science. The compound this compound is a quintessential example of such a hybrid system, merging the structural features of both pyridine and oxazole.

The rationale for its investigation is multifaceted:

Synergistic Properties: By combining the pyridine and oxazole rings, researchers aim to create novel molecules that may exhibit synergistic or enhanced biological activities compared to their individual components. mdpi.com Both parent heterocyles are known to possess a wide range of pharmacological effects, and their fusion into a single scaffold offers the potential for new therapeutic applications. tandfonline.comnih.gov

Versatile Building Block: The bromine atom on the pyridine ring at the 5-position is a key functional feature. It serves as a highly versatile synthetic "handle." This allows for a variety of palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), enabling the straightforward introduction of diverse chemical groups. nih.gov This synthetic flexibility makes this compound a valuable intermediate for creating libraries of more complex molecules for screening purposes. evitachem.comresearchgate.net

Defined Spatial Arrangement: The specific 3,5-substitution pattern on the pyridine ring and the linkage to the 2-position of the oxazole ring create a distinct three-dimensional structure. This defined geometry is crucial for how the molecule fits into the binding sites of biological targets like proteins and enzymes. Studying this specific isomer allows for the exploration of structure-activity relationships (SAR), providing insights into how molecular shape influences biological function. nih.gov

In essence, this compound is not just a standalone compound but a strategic platform. Its design incorporates the beneficial features of two important heterocycles and includes a reactive site for further chemical elaboration, making it a subject of significant interest for synthetic, medicinal, and materials chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAIPNFWVDIVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730983 | |

| Record name | 3-Bromo-5-(1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342600-96-8 | |

| Record name | 3-Bromo-5-(1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Bromopyridin 3 Yl Oxazole and Its Analogues

Strategies for the Formation of the Oxazole (B20620) Heterocyclic Core in Bromopyridine Systems

The construction of the oxazole ring onto a pre-existing bromopyridine framework is a common and effective strategy. Several methods have been developed, ranging from classical name reactions to modern catalytic systems, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Van Leusen Oxazole Synthesis and its Contemporary Adaptations

The Van Leusen oxazole synthesis is a powerful and widely utilized method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgijpsonline.com The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. nih.gov For the synthesis of 2-(5-Bromopyridin-3-yl)oxazole, the key starting material would be 5-bromonicotinaldehyde.

The mechanism involves the deprotonation of TosMIC to form a nucleophilic anion, which then attacks the aldehyde. Subsequent intramolecular cyclization forms an oxazoline intermediate. organic-chemistry.orgyoutube.com The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to the stable oxazole ring. organic-chemistry.orgnih.gov

Contemporary adaptations have enhanced the versatility of the Van Leusen synthesis. mdpi.comresearchgate.netnih.gov These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. nih.gov

Ionic Liquids: Performing the reaction in ionic liquids has been shown to be effective, often allowing for easier product isolation and potential recycling of the solvent. ijpsonline.commdpi.com

Solid-phase Synthesis: The adaptation of the Van Leusen reaction to solid-phase synthesis allows for the generation of oxazole libraries for high-throughput screening.

The synthesis of 5-(2-tosylquinolin-3-yl)oxazole from 2-chloroquinoline-3-carbaldehyde and TosMIC highlights the applicability of this reaction to complex heterocyclic aldehydes, achieving a yield of 83%. nih.gov This demonstrates the feasibility of applying the Van Leusen reaction to bromopyridine aldehydes to obtain the desired product.

Table 1: Examples of Van Leusen Oxazole Synthesis Adaptations

| Aldehyde Substrate | Reagent | Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| Various Aromatic Aldehydes | TosMIC, Aliphatic Halides | Ionic Liquid | 4,5-Disubstituted oxazoles | High yield, broad substrate scope. mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K2CO3, MeOH | 5-(2-Tosylquinolin-3-yl)oxazole | Application to complex heterocycles. nih.gov |

| Formylphenylboronic ester | TosMIC | Microwave-assisted | Oxazole substituted arylboronic ester | Rapid synthesis, compatible with boronic esters. nih.gov |

Gold-Catalyzed Intermolecular Alkyne Oxidation Approaches to Oxazoles

Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis due to the unique ability of gold catalysts to activate alkynes. researchgate.net A particularly elegant approach to oxazole synthesis is the gold-catalyzed intermolecular oxidation of alkynes. organic-chemistry.org This method typically involves the reaction of a terminal alkyne, a nitrile, and an oxidant, constituting a [2+2+1] annulation. organic-chemistry.org

To synthesize a 2-(pyridin-3-yl)oxazole derivative, one could employ 3-ethynylpyridine as the alkyne component and a suitable nitrile. The reaction proceeds through the formation of a highly reactive α-oxo gold carbene intermediate, which is generated from the alkyne and an N-oxide oxidant (e.g., 8-methylquinoline N-oxide). researchgate.netorganic-chemistry.org This carbene is then trapped by the nitrile, leading to the formation of the oxazole ring. scispace.comnih.gov This approach offers mild reaction conditions, a broad substrate scope, and avoids the use of hazardous reagents like α-diazoketones. organic-chemistry.org

Table 2: Conditions for Gold-Catalyzed Oxazole Synthesis

| Catalyst | Alkyne | Nitrile | Oxidant | Temperature | Product |

|---|

This methodology provides a convergent and regioselective route to densely functionalized oxazoles and is tolerant of various functional groups. d-nb.info

Classical Cyclization Reactions of Acyclic Precursors

Classical methods for oxazole synthesis often rely on the cyclization of functionalized acyclic precursors. researchgate.netresearchgate.net These methods remain highly relevant and can be readily adapted for the synthesis of bromopyridine-containing oxazoles.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com To prepare this compound, the required precursor would be an α-(5-bromonicotinamido) ketone. The cyclization is typically promoted by strong dehydrating agents such as sulfuric acid or polyphosphoric acid. pharmaguideline.com

Bredereck Reaction: The reaction of α-haloketones with amides can produce oxazoles. ijpsonline.com In this context, reacting an appropriate α-haloketone with 5-bromonicotinamide would yield the target oxazole. This method is often efficient and economical. ijpsonline.com

Cycloisomerization of Propargylic Amides: Propargylic amides, which can be prepared from the coupling of an alkyne with an acid chloride, are excellent precursors for oxazole synthesis. ijpsonline.com The cycloisomerization of an N-propargyl-5-bromonicotinamide, for instance, can be catalyzed by various transition metals to afford the corresponding oxazole.

These classical approaches offer robust and often scalable routes to the target compounds, utilizing readily available starting materials. researchgate.netbeilstein-journals.orgorganic-chemistry.org

Multicomponent Reaction Strategies for Oxazole Ring Formation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org An acid-promoted MCR has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. nih.gov This strategy proceeds via a Robinson-Gabriel-type reaction mechanism. nih.gov By employing a nitrile derived from 5-bromonicotinic acid, this MCR could potentially provide a rapid and convergent route to highly functionalized analogues of this compound in a single step.

Regioselective Functionalization and Assembly of Pyridine (B92270) and Oxazole Moieties

An alternative synthetic strategy involves the coupling of pre-functionalized pyridine and oxazole rings. This approach is particularly powerful for creating diverse libraries of compounds and relies heavily on the regioselectivity of modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) in Pyridine-Oxazole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds between sp²-hybridized centers. acs.orgnih.gov The Suzuki-Miyaura and Negishi reactions are prominent examples that are widely used in the synthesis of biaryl and heteroaryl-aryl compounds. acs.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate. nih.govrsc.org To synthesize this compound, two primary disconnection strategies are possible:

Coupling of 3,5-dibromopyridine with an oxazole-2-boronic ester. The challenge here is the regioselective coupling at the C3 position over the C5 position.

Coupling of 5-bromo-3-(oxazol-2-yl)pyridine (the target) with another aryl boronic acid at the bromine-bearing C5 position. A more direct route involves coupling 5-bromopyridine-3-boronic acid with 2-bromooxazole. nih.gov

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. mdpi.commdpi.com For instance, in dihalogenated pyridines, coupling typically occurs preferentially at the position adjacent to the nitrogen (C2), but selectivity can be controlled by the choice of ligand. nsf.gov

Negishi Coupling: This reaction utilizes an organozinc reagent, which is often more reactive than its boronic acid counterpart. The coupling of an oxazol-2-ylzinc reagent with 3,5-dibromopyridine could provide a viable route to the target molecule. acs.org

These cross-coupling reactions have been successfully employed to construct complex architectures containing alternating pyridine and oxazole rings. nih.gov The predictable and regioselective nature of these transformations makes them ideal for the controlled assembly of the this compound scaffold. ignited.in

Table 3: Palladium-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Pyridine Partner | Oxazole Partner | Catalyst/Ligand System | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromopyridine-3-boronic acid | 2-Bromooxazole | Pd(PPh3)4 / Base (e.g., K3PO4) | High functional group tolerance, stable reagents. mdpi.com |

| Negishi | 3,5-Dibromopyridine | Oxazol-2-ylzinc chloride | Pd(dba)2 / Ligand (e.g., P(o-tol)3) | High reactivity of organozinc reagent. |

Transition Metal-Catalyzed C-H Activation Methodologies for Direct Arylation and Heteroarylation

Transition metal-catalyzed direct C-H arylation has emerged as a powerful and atom-economical tool for the formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed methodologies have been particularly prominent in the direct arylation of oxazoles. The regioselectivity of these reactions, either at the C2 or C5 position of the oxazole ring, can often be controlled by the choice of ligands, solvents, and bases.

For the synthesis of this compound, a direct C-H arylation approach would involve the coupling of oxazole with a suitable brominated pyridine derivative, such as 3,5-dibromopyridine. Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), in combination with a suitable ligand and base, can facilitate this transformation. The choice of reaction conditions is crucial for achieving high regioselectivity, favoring arylation at the C2 position of the oxazole.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 120 | Moderate to Good | nih.gov |

| Pd(acac)₂ | None | Cs₂CO₃ | Toluene | 140 | Good | preprints.org |

This table presents representative conditions for the direct arylation of oxazoles, which can be adapted for the synthesis of this compound.

Rhodium(III)-catalyzed C-H activation has also been explored for the synthesis of various heterocyclic systems. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general principles of Rh(III)-catalyzed C-H activation/annulation reactions suggest its potential applicability. These reactions often proceed under mild conditions and exhibit broad substrate scope.

Direct Regiocontrolled Lithiation and Electrophilic Bromination Strategies

A plausible synthetic route to this compound involves a two-step process: the synthesis of 2-(pyridin-3-yl)oxazole followed by a regioselective electrophilic bromination. The initial pyridyl-oxazole can be synthesized through various established methods.

The subsequent bromination of 2-(pyridin-3-yl)oxazole requires careful control to achieve the desired regioselectivity at the 5-position of the pyridine ring. The electronic nature of the oxazolyl substituent influences the position of electrophilic attack on the pyridine ring. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent are commonly employed for such transformations.

Alternatively, a strategy involving the regiocontrolled lithiation of a bromopyridine derivative can be envisioned. For instance, the lithiation of 3,5-dibromopyridine at a specific position, followed by quenching with a suitable electrophile that can be converted to an oxazole ring, could provide a direct route to the target molecule. The regioselectivity of the lithiation is often directed by the steric and electronic environment of the pyridine ring and can be influenced by the choice of the organolithium reagent and reaction conditions.

| Substrate | Lithiating Agent | Electrophile | Product |

| 3-Bromopyridine | LDA | Various | 4-Substituted-3-bromopyridine |

| 3-Bromo-5-(oxazolinyl)pyridine | LTMP/LDA | Various | C2 or C4 substituted products |

This table illustrates the concept of regioselective lithiation of bromopyridines, a strategy that could be adapted for the synthesis of the target compound.

Green Chemistry Approaches and Sustainable Synthetic Innovations

In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant attention due to its ability to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of oxazole derivatives has been successfully achieved using microwave irradiation. For the synthesis of this compound, a microwave-assisted approach could significantly reduce reaction times compared to conventional heating methods.

A representative microwave-assisted protocol for oxazole synthesis involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. This method can be adapted using 5-bromonicotinaldehyde as the starting material.

| Reactant 1 | Reactant 2 | Base | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

| 5-Bromonicotinaldehyde | TosMIC | K₂CO₃ | Methanol | 100-300 | 5-15 | High |

This table provides a hypothetical example of a microwave-assisted synthesis protocol for the target compound based on established methods for oxazole synthesis.

Flow Chemistry Applications in Heterocyclic Synthesis

Flow chemistry, the continuous processing of chemical reactions in reactors, offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The synthesis of various heterocyclic compounds, including pyridines and oxazoles, has been successfully demonstrated using flow chemistry systems.

A flow chemistry approach to synthesize this compound could involve pumping the starting materials through a heated reactor containing a packed-bed catalyst. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and reduced waste. While a specific flow synthesis for the target molecule is not widely reported, the modular nature of flow chemistry allows for the adaptation of known batch reactions into a continuous process.

Utilization of Ionic Liquids and Environmentally Benign Solvents

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. They have been successfully employed as solvents and catalysts in a variety of organic reactions, including the synthesis of oxazoles. The use of an ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), could facilitate the synthesis of this compound by providing a polar reaction medium that can enhance reaction rates and simplify product isolation.

| Ionic Liquid | Base | Temperature | Reaction |

| [bmim]Br | K₂CO₃ | Room Temperature | Van Leusen Oxazole Synthesis |

| [bmim][BF₄] | Various | Various | Suzuki Coupling |

This table highlights the application of ionic liquids in reactions relevant to the synthesis of pyridyl-oxazoles.

The exploration of these advanced synthetic methodologies not only provides efficient pathways to this compound and its analogues but also aligns with the broader goals of modern chemistry to develop more sustainable and efficient chemical processes.

Chemical Transformations and Reactivity of 2 5 Bromopyridin 3 Yl Oxazole Derivatives

Exploration of the Bromine Atom as a Versatile Handle for Further Derivativatization

The bromine atom at the C-5 position of the pyridine (B92270) ring is the primary site for synthetic manipulation of the 2-(5-bromopyridin-3-yl)oxazole core. As a halogen, it is an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient introduction of a wide range of substituents, making it an invaluable tool for generating libraries of analogues for structure-activity relationship (SAR) studies. The utility of aryl halides, including bromopyridines, is well-established in modern organic synthesis, providing reliable pathways for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactions discussed in subsequent sections, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, all leverage the reactivity of this bromine atom to build molecular complexity.

Reactivity Profiles of the Pyridine Nitrogen and Oxazole (B20620) Heteroatoms

The reactivity of the this compound scaffold is not limited to the bromine substituent. The heteroatoms within the pyridine and oxazole rings also exhibit distinct chemical behaviors.

Pyridine Nitrogen : The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be readily protonated by acids to form pyridinium (B92312) salts. This basicity influences the reaction conditions required for transformations elsewhere in the molecule. Like other pyridine compounds, the ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, with any such reactions tending to occur at the C-3 position. nih.gov Conversely, this electronic characteristic makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Oxazole Heteroatoms : The oxazole ring contains two heteroatoms: a "pyridine-type" nitrogen at the 3-position and a "furan-type" oxygen at the 1-position. pharmdbm.com The nitrogen atom is basic and can undergo protonation or N-acylation. semanticscholar.org The oxazole ring itself is considered heteroaromatic, though less so than rings like benzene (B151609) or pyrrole. clockss.org It can undergo electrophilic substitution, typically at the C-5 position, especially when activated by electron-donating groups. semanticscholar.org Nucleophilic substitution on the oxazole ring is less common unless a good leaving group is present. semanticscholar.org Furthermore, the oxazole moiety can function as a diene in Diels-Alder reactions, reacting with dienophiles to form pyridine derivatives, which represents a potential pathway for further annulation and skeletal diversification. semanticscholar.orgclockss.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The transformation of the C-Br bond is the most prominent strategy for elaborating the this compound scaffold. This is primarily achieved through advanced metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds from aryl halides.

Heck Reaction : The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. organic-chemistry.org This transformation is typically catalyzed by a palladium(0) species, which undergoes oxidative addition with the C-Br bond of the this compound. libretexts.org Subsequent migratory insertion of the alkene and β-hydride elimination yields the final product and regenerates the catalyst. libretexts.org The reaction offers a reliable method for introducing vinyl and substituted vinyl groups at the C-5 position of the pyridine ring.

| Reaction | Catalyst/Reagents | Conditions | Product Type |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃, TEA) | DMF or DMF/H₂O, 80-140°C | 5-Vinylpyridine derivative |

This table provides representative conditions for the Heck reaction based on protocols for similar substrates. nih.govnih.gov

Sonogashira Coupling : The Sonogashira reaction is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is co-catalyzed by palladium and copper(I) complexes and is conducted in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgsoton.ac.uk This methodology allows for the introduction of various substituted and unsubstituted alkynyl moieties onto the pyridine ring, which are themselves versatile functional groups for further transformations, such as cycloadditions or reductions.

| Reaction | Catalyst/Reagents | Conditions | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, CuI, Base (e.g., Et₃N, piperidine) | THF or DMF, Room Temp. to 80°C | 5-Alkynylpyridine derivative |

This table provides representative conditions for the Sonogashira coupling based on protocols for similar substrates. soton.ac.ukmdpi.com

Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org By employing this method, a diverse array of primary and secondary amines, including anilines, alkylamines, and various heterocycles, can be coupled with the this compound core. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. chemspider.comresearchgate.net

| Reaction | Catalyst/Reagents | Conditions | Product Type |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃) | Toluene or Dioxane, 80-110°C | 5-Aminopyridine derivative |

This table provides representative conditions for the Buchwald-Hartwig amination based on protocols for similar bromopyridine substrates. chemspider.comresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for electron-deficient aromatic systems like pyridine. nih.gov In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov While the bromine atom at the C-5 position can potentially be displaced by very strong nucleophiles under harsh conditions, SNAr reactions on the pyridine ring are more common at the positions ortho and para to the ring nitrogen (C-2, C-4, C-6). The introduction of a strong electron-withdrawing group, such as a nitro group, can dramatically increase the ring's susceptibility to nucleophilic attack. mdpi.com For the this compound scaffold, SNAr reactions could be envisioned if the pyridine nitrogen is quaternized to form a pyridinium salt, which significantly enhances the electrophilicity of the ring and facilitates nucleophilic attack. chemrxiv.org

Rational Design and Synthesis of Novel Analogues and Conjugates from the this compound Scaffold

The chemical reactivity inherent in the this compound scaffold provides a robust platform for the rational design and synthesis of novel compounds. The cross-coupling reactions detailed above enable a modular approach to drug discovery and materials development. Starting from the common bromo-oxazole intermediate, chemists can systematically vary the substituent at the C-5 position of the pyridine ring to probe its effect on biological activity or material properties.

For instance, a library of compounds can be generated where the bromine atom is replaced with a diverse set of functionalities. This divergent synthetic strategy is highly efficient for exploring chemical space.

Illustrative Synthetic Scheme for Analogue Generation:

Step 1: Start with the this compound scaffold.

Step 2: Divide the starting material into parallel reaction sets.

Set A (Sonogashira): Couple with a variety of terminal alkynes (R-C≡CH) to produce a series of 5-alkynyl analogues.

Set B (Buchwald-Hartwig): Couple with a library of primary and secondary amines (R¹R²NH) to generate diverse 5-amino derivatives.

Set C (Heck): Couple with different alkenes (R-CH=CH₂) to synthesize 5-vinyl analogues.

Advanced Applications in Medicinal Chemistry and Biological Sciences

The heterocyclic compound this compound serves as a crucial scaffold in the development of novel therapeutic agents. Its unique structural combination of a brominated pyridine ring and an oxazole moiety provides a versatile platform for designing molecules with a wide spectrum of biological activities. This has led to extensive research into its applications in medicinal chemistry, particularly in the development of agents for treating a range of diseases.

**4.1. Development of this compound-Based Bioactive Compounds

The oxazole nucleus is a five-membered heterocyclic ring that is a key structural component in many biologically active compounds. semanticscholar.org The presence of oxygen and nitrogen atoms allows for diverse interactions with biological targets like enzymes and receptors. semanticscholar.orgjddtonline.info The substitution pattern on the oxazole ring plays a significant role in determining its pharmacological profile, which includes anticancer, antimicrobial, and anti-inflammatory activities. iajps.comd-nb.inforesearchgate.net

The this compound framework is a subject of significant interest in oncology research. Oxazole derivatives have demonstrated potent anticancer activity by targeting various mechanisms within cancer cells. nih.gov Modifications of the oxazole scaffold are a recognized strategy to enhance anticancer activity. researchgate.net

Research into oxazole-containing compounds has revealed their ability to inhibit the growth of numerous human cancer cell lines, with some derivatives showing efficacy at nanomolar concentrations. nih.govnih.gov For instance, a novel series of oxazole-incorporated naphthyridine derivatives was synthesized and evaluated for anticancer activity. One compound, featuring a 3,4,5-trimethoxy substituent, showed potent activity against prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines, with IC50 values as low as 0.10 µM. nih.gov Another study on 2,5-disubstituted 1,3,4-oxadiazole (B1194373) analogues identified compounds with GI50 values (concentration for 50% growth inhibition) ranging from 0.40 to 15.8 µM across a panel of 60 cancer cell lines. nih.gov The presence of halogenated groups, such as the bromo substituent in this compound, is often explored in structure-activity relationship (SAR) studies to optimize anticancer potency. juniperpublishers.com

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) |

| Oxazole-incorporated Naphthyridine | PC3 (Prostate) | 0.13 ± 0.095 µM |

| Oxazole-incorporated Naphthyridine | A549 (Lung) | 0.10 ± 0.084 µM |

| Oxazole-incorporated Naphthyridine | MCF-7 (Breast) | 0.18 ± 0.087 µM |

| 2,5-disubstituted 1,3,4-Oxadiazole | Full Panel (60 lines) | 0.40 - 14.9 µM |

| 1,3-Oxazole Sulfonamide | Leukemia Panel | 44.7 nM (mean) |

This table presents data on derivatives related to the core structure to illustrate anti-proliferative potential.

The oxazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. iajps.comd-nb.info Derivatives based on this structure have been synthesized and evaluated against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. d-nb.infoderpharmachemica.com

Studies have shown that oxazole-containing compounds can exhibit significant antimicrobial effects. For example, certain amido-linked bis-heterocycles containing an oxazole ring were found to be more effective against Gram-negative bacteria than Gram-positive ones. derpharmachemica.com In antifungal testing, these compounds were also shown to inhibit spore germination. derpharmachemica.com The synthesis of multi-substituted oxazoles has yielded compounds with notable activity against bacteria such as S. aureus, E. coli, and B. subtilis. d-nb.info The antimicrobial potency can be influenced by lipophilic substitutions and the presence of electronegative groups on attached phenyl rings, which can enhance the transport of the drug across microbial biological membranes. nih.gov The development of azole-based compounds as antibacterial and antifungal agents has been a highly active area of research, with many candidates being studied for clinical use. nih.gov

| Pathogen | Compound Class | Activity Metric | Result |

| Staphylococcus aureus | Coumarin Thio-triazole | MIC | 8–32 µg/mL |

| Escherichia coli | Coumarin Thio-triazole | MIC | 8–32 µg/mL |

| Aspergillus niger | Coumarin Triazole | MIC | 6.25 µg/mL |

| Candida albicans | Coumarin Triazole | MIC | 10–15 mm (inhibition diameter) |

| Mycobacterium tuberculosis | Coumarin Triazole | MIC | 1.56 µg/mL |

This table summarizes the antimicrobial activities of various azole derivatives to demonstrate the potential of the this compound scaffold. mdpi.com

Derivatives containing the oxazole ring are recognized for their potential as anti-inflammatory agents. jddtonline.infoiajps.com The anti-inflammatory properties of these compounds are often evaluated using models such as carrageenan-induced rat paw edema. jddtonline.inforesearchgate.net

Research has demonstrated that novel oxazole derivatives can produce a significant reduction in inflammation. In one study, a synthesized oxazole derivative (A1) showed excellent anti-inflammatory activity when compared to the standard drug Indomethacin. jddtonline.info Another investigation into 2,5-disubstituted-1,3,4-oxadiazoles found that one compound (OSD) reduced carrageenan-induced paw edema by 60% at a 100 mg/kg dose and also diminished leukocyte influx in a rat air pouch model. researchgate.netnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of pro-inflammatory mediators. nih.gov Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a valuable therapeutic strategy, and some oxadiazole derivatives have been evaluated for this dual inhibitory activity. researchgate.net

The versatility of the oxazole scaffold extends to several other therapeutic domains. iajps.comjuniperpublishers.com

Antiviral: The development of antiviral agents is a critical area of research, and nitrogen-containing heterocycles like oxazole are promising structures. nih.govijpsr.com Studies have shown that substitution with a bromine or chlorine atom on heterocyclic rings can significantly enhance antiviral activity. nih.gov For example, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent antiviral activities against Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7). mdpi.com

Anti-parasitic: Certain oxazole derivatives have been identified as potent inhibitors of kinetoplastids such as Trypanosoma brucei, the causative agent of human African trypanosomiasis. semanticscholar.org

Antidiabetic: The oxadiazole ring, structurally related to oxazole, is a scaffold of interest in the search for new antidiabetic drugs. ijprajournal.comrjptonline.org These compounds are investigated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in controlling postprandial hyperglycemia. rjptonline.orgnih.gov Some oxadiazole hybrids have been shown to improve glucose tolerance and enhance insulin (B600854) sensitivity. nih.gov

**4.2. Molecular Interactions and Target Engagement Studies

Understanding how this compound-based compounds interact with biological targets at a molecular level is crucial for rational drug design. These studies often involve enzyme inhibition assays and molecular docking to elucidate binding mechanisms.

Bioactive compounds derived from the oxazole scaffold exert their effects by interacting with a variety of enzymes and receptors. researchgate.net Molecular docking studies are frequently used to predict the binding affinity and interaction patterns of these derivatives with their protein targets. journaljpri.comresearchgate.net

Anticancer Targets: In cancer therapy, oxazole derivatives have been shown to inhibit several key targets. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.gov Other identified targets include protein kinases, DNA topoisomerases, and STAT3. nih.gov

Antimicrobial Targets: In microorganisms, oxazole-based compounds can inhibit essential enzymes. For instance, docking studies have shown that some antifungal oxadiazole derivatives exhibit good binding affinity to the active site of lanosterol-14α-demethylase, an important enzyme in fungal cell membrane synthesis. mdpi.com For antibacterial applications, DNA gyrase is another potential target. derpharmachemica.com

Anti-inflammatory Targets: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. mdpi.com Some derivatives have been designed as dual inhibitors of both COX and lipoxygenase (LOX) pathways. researchgate.net

Antidiabetic Targets: In the context of diabetes, oxadiazole derivatives have been shown to modulate molecular targets such as peroxisome proliferator-activated receptor-gamma (PPARγ), α-glucosidase, and α-amylase, which are critical for regulating glucose metabolism. nih.gov

Advanced Applications in Medicinal Chemistry and Biological Sciences

Comprehensive Structure-Activity Relationship (SAR) Studies of Bromopyridyloxazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial information on how modifications to a chemical structure affect its biological activity. These studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Despite the potential of the bromopyridyloxazole scaffold, a comprehensive and systematic SAR study for this class of compounds has not been reported in the accessible scientific literature. Published research on oxazole (B20620) and pyridine (B92270) derivatives is extensive, but specific studies detailing the systematic exploration of substitutions on the bromopyridyloxazole core are not available. researchgate.netaaup.edu

A hypothetical SAR study on this scaffold would typically involve the synthesis and biological evaluation of a library of analogs. Key modifications would likely include:

Variation of the substituent on the pyridine ring: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to probe the effect on activity.

Modification of the substitution pattern: Moving the bromine atom to other positions on the pyridine ring.

Substitution on the oxazole ring: Introducing various substituents at the C4 and C5 positions of the oxazole ring to explore the structure-activity landscape further.

The data from such a study would be compiled to identify key structural features required for biological activity. For instance, the activity of a series of analogs could be summarized in a data table, correlating structural changes with changes in potency (e.g., IC50 or EC50 values).

As no such detailed SAR studies for the 2-(5-Bromopyridin-3-yl)oxazole scaffold have been published, it is not possible to provide specific data tables or detailed research findings on this topic. The development of such SAR data would be a prerequisite for understanding the therapeutic potential of this class of compounds.

Computational and Theoretical Investigations of 2 5 Bromopyridin 3 Yl Oxazole

Molecular Docking Studies to Predict Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its biological target.

While specific molecular docking studies for 2-(5-Bromopyridin-3-yl)oxazole are not extensively detailed in publicly available literature, the methodology can be understood from studies on structurally related compounds. For instance, research on 2-pyridin-3-yl-benzo[d] irjweb.comuni.luoxazin-4-one derivatives as inhibitors of human neutrophil elastase illustrates a typical workflow. nih.gov In such a study, a common binding model is established by docking the derivatives into the enzyme's binding site. nih.gov The process involves generating multiple possible conformations of the ligand and then using a scoring function to rank the poses based on their predicted binding energy.

Similarly, docking studies on novel oxadiazole derivatives of 5-bromoindole (B119039) have been used to predict their binding energy against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. tu.edu.iq These analyses revealed favorable binding energies and identified key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. tu.edu.iq For this compound, molecular docking would be employed to screen potential biological targets and to understand the structural basis of its activity by identifying key amino acid residues it may interact with through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Table 1: Example of Key Interactions Identified Through Molecular Docking for Related Heterocyclic Compounds

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| 2-pyridin-3-yl-benzo[d] irjweb.comuni.luoxazin-4-one derivatives | Human Neutrophil Elastase | Hydrogen bonding, hydrophobic interactions within the catalytic domain. | nih.gov |

| 5-bromoindole-oxadiazole derivatives | EGFR Tyrosine Kinase | Favorable binding free energy, hydrogen bond formation. | tu.edu.iq |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility and the stability of the predicted binding pose.

For example, MD simulations performed on a docked 5-bromoindole-oxadiazole derivative (Compound 4a) with the EGFR tyrosine kinase showed high stability of the interaction over the simulation period. tu.edu.iq Such simulations can confirm that the binding mode predicted by docking is maintained in a dynamic, solvated environment and can reveal subtle conformational changes in both the ligand and the protein upon binding.

In the context of this compound, an MD simulation would be a critical step after docking it into a potential receptor. The simulation would track the trajectory of the complex, allowing for the calculation of root-mean-square deviation (RMSD) to assess stability, the analysis of hydrogen bond persistence, and the calculation of binding free energies using methods like MM/PBSA or MM/GBSA. This provides a more rigorous validation of the docking results and a deeper understanding of the binding thermodynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity.

Studies on oxazole (B20620) derivatives using DFT, for example with the B3LYP functional and a 6-311G++(d,p) basis set, have been used to predict optimized molecular structures and electronic properties. irjweb.com Such calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com

From these energies, various chemical reactivity descriptors can be calculated, which predict how the molecule will interact with other species. For this compound, DFT calculations would elucidate its electronic structure, dipole moment, and sites susceptible to electrophilic or nucleophilic attack, thereby predicting its metabolic fate and potential for covalent interactions.

Table 2: Conceptual DFT-Derived Reactivity Descriptors for an Oxazole Derivative This table is based on parameters discussed for a generic oxazole derivative and illustrates the type of data obtained from DFT calculations.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons | irjweb.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons | irjweb.com |

| Energy Band Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO | Indicates chemical reactivity and stability | irjweb.com |

| Chemical Potential (μ) | The escaping tendency of an electron from a stable system | Governs the direction of charge transfer | irjweb.com |

| Global Chemical Hardness (η) | Resistance to change in electron distribution | Measures the molecule's resistance to deformation | irjweb.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that correlate with activity, QSAR models can predict the potency of new, unsynthesized analogs.

While no specific QSAR models for this compound derivatives are documented, the methodology is widely applied. For example, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors involved calculating various molecular descriptors and using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build a predictive model. nih.gov The performance of such models is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

For a series of analogs of this compound, a QSAR study could be developed once sufficient experimental activity data is available. This would involve synthesizing a library of related compounds, measuring their biological activity, calculating relevant descriptors, and then generating a model. This model would be invaluable for lead optimization, allowing for the prioritization of synthetic targets with the highest predicted activity.

In Silico ADMET Profiling for Predictive Pharmacokinetic Attributes and Drug-likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial part of early-stage drug discovery. It uses computational models to predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before committing to expensive synthesis and testing.

Predicted properties for isomers of this compound are available in public databases. uni.luuni.lu These predictions are based on the molecule's structure and are calculated using various algorithms. Key parameters include the logarithm of the partition coefficient (XlogP), which indicates lipophilicity and affects absorption and distribution; the number of hydrogen bond donors and acceptors, which influences solubility and membrane permeability; and the topological polar surface area (TPSA), which correlates with drug transport characteristics. For instance, studies on novel hydrazone hybrids included in silico prediction of their ADMET profiles to ensure they possessed significant bioavailability. nih.gov

Table 3: Predicted Physicochemical Properties for an Isomer, 5-(5-Bromopyridin-3-yl)oxazole

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C8H5BrN2O | Basic chemical identity | uni.lu |

| Molecular Weight | 225.04 g/mol | Influences diffusion and transport | sigmaaldrich.com |

| XlogP | 1.6 | Indicates optimal lipophilicity for drug-likeness | uni.lu |

| Hydrogen Bond Donor Count | 0 | Affects solubility and membrane permeability | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Affects solubility and membrane permeability | nih.gov |

| Rotatable Bond Count | 1 | Relates to conformational flexibility | nih.gov |

Broader Catalytic and Materials Science Applications of Bromopyridyl Oxazole Derivatives

Role as Ligands in Transition Metal Catalysis

The nitrogen atoms in both the pyridine (B92270) and oxazole (B20620) rings of bromopyridyl-oxazole derivatives are effective coordination sites for transition metals, making these compounds valuable as ligands in catalysis. The geometry and electronic properties of these ligands can be fine-tuned through substitution, which in turn influences the activity and selectivity of the metal catalyst. mdpi.com

Oxazole-based ligands have been successfully employed in various catalytic systems. For instance, vanadium complexes synthesized with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have demonstrated activity as catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the ligand has a considerable impact on the catalyst's performance and the microstructure of the resulting polymers. mdpi.com This highlights the potential of pyridyl-oxazole scaffolds, where the pyridine ring can introduce additional steric and electronic effects to modulate catalytic activity.

Furthermore, pyridine-containing P,N-hybrid ligands are utilized in a wide range of transition-metal-catalyzed organic transformations. researchgate.net For example, complexes formed from 3H-1,3-azaphospholo[4,5-b]pyridines and palladium have been shown to catalyze the arylamination of 2-bromopyridine (B144113). researchgate.net The ability of the pyridyl nitrogen to form stable complexes with metals is a key factor in these reactions. nih.gov The bidentate nature of pyridyl-oxazole derivatives allows them to form stable chelate complexes with metal centers, which can enhance catalytic efficiency in various reactions.

Table 1: Examples of Oxazole and Pyridine-Based Ligands in Catalysis

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium | Ethylene polymerization and copolymerization | mdpi.com |

| 3H-1,3-Azaphospholo[4,5-b]pyridines | Palladium | Arylamination of 2-bromopyridine | researchgate.net |

Applications in Facilitating Organic Transformations (e.g., Cross-Coupling Promoters, Oxidations)

Bromopyridyl-oxazole derivatives are not only useful as ligands but also as key intermediates and substrates in a variety of organic transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and brominated heterocyclic compounds like 2-(5-Bromopyridin-3-yl)oxazole are excellent substrates. Palladium-catalyzed Suzuki-Miyaura reactions of C7-bromo-4-substituted-1H-indazoles with various boronic acids have been successfully performed to generate new arylated derivatives. nih.gov Similarly, the bromine atom on the pyridyl ring of a bromopyridyl-oxazole can be readily coupled with a wide range of aryl and heteroaryl boronic acids.

In addition to C-C bond formation, the bromopyridine moiety is reactive in C-N cross-coupling reactions. For instance, a copper-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine derivatives has been developed for synthesizing N-heteroarylcarbazoles. nih.gov This methodology can be applied to bromopyridyl-oxazoles to link them to various nitrogen-containing molecules. Researchers have also utilized Pd(II)/Cu(I)-mediated cross-coupling reactions that involve the C-H activation of oxazoles to form C-C bonds with bromopyridine intermediates, providing a direct route to complex pyridyl-oxazole architectures. nih.gov

Oxidation Reactions: The oxazole ring itself can participate in oxidation reactions. The ring is susceptible to oxidation, often leading to cleavage of the C-C bond. semanticscholar.org The reaction of oxazole and its derivatives with singlet oxygen has been investigated, showing that the primary pathway involves a [4+2] cycloaddition to form an endoperoxide, which then decomposes. researchgate.net The electronic nature of the substituents on the oxazole ring, such as the attached bromopyridyl group, can influence the rate and outcome of such oxidative processes. Fused oxazole-containing compounds have also been synthesized via oxidative cross-coupling reactions, proceeding through the functionalization of a C-H bond by a cross-dehydrogenative coupling (CDC) pathway. chem960.com

Table 2: Organic Transformations Involving Bromopyridyl and Oxazole Moieties

| Reaction Type | Substrate Moiety | Key Features | Potential Application for Bromopyridyl-Oxazoles |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromopyridine | Palladium-catalyzed C-C bond formation with boronic acids. nih.gov | Synthesis of complex arylated pyridyl-oxazoles. |

| Ullmann C-N Coupling | Bromopyridine | Copper-catalyzed C-N bond formation with N-nucleophiles. nih.gov | Linking to nitrogen-containing heterocycles. |

| C-H Activation/Coupling | Oxazole & Bromopyridine | Pd/Cu-mediated direct coupling between the two rings. nih.gov | Efficient construction of the core pyridyl-oxazole structure. |

Advanced Materials Development (e.g., Luminescent Dyes, Chemosensors)

The conjugated π-system of the pyridyl-oxazole scaffold imparts interesting photophysical properties, making these derivatives promising candidates for advanced materials such as luminescent dyes and chemosensors.

Luminescent Dyes: Oxazole derivatives are known to exhibit excellent fluorescence. nih.gov The oxazole scaffold can function as either an electron donor or acceptor, facilitating strong donor-π-acceptor (D-π-A) interactions that lead to extended π-conjugation and strong fluorescence responses. nih.gov The emission properties are often tunable by altering the substituents on the heterocyclic rings. nih.gov Studies on 2,5-disubstituted oxazole dyes have demonstrated their potential as bioprobes for two-photon fluorescence microscopy imaging, exhibiting good biocompatibility and significant brightness. researchgate.net The introduction of a bromopyridine group offers a route to further modify the electronic structure and photophysical characteristics, potentially shifting the emission wavelengths or enhancing quantum yields.

Chemosensors: The ability of the nitrogen atoms in the pyridyl-oxazole structure to coordinate with metal ions, combined with the inherent fluorescence of the scaffold, makes these compounds suitable for the development of chemosensors. The binding of a specific ion can induce a change in the fluorescence signal (e.g., quenching or enhancement), allowing for its detection. For example, a fluorescent chemosensor combining a pyrazole (B372694) and an oxazole derivative was designed for the selective detection of Cu²⁺ ions. nih.gov The oxazole moiety in this system acts as a well-known fluorescent reporter group. nih.gov By modifying the this compound core with specific recognition units, it is possible to design selective and sensitive chemosensors for various environmentally or biologically important analytes. The pH sensitivity of some oxazole derivatives, which show enhanced fluorescence in acidic environments, also suggests their potential application as probes for acidic organelles like lysosomes in cells. nih.gov

Table 3: Applications of Pyridyl-Oxazole Derivatives in Advanced Materials

| Application | Underlying Principle | Key Features of Oxazole Derivatives | Reference |

|---|---|---|---|

| Luminescent Dyes / Bio-probes | Fluorescence from conjugated π-system. | Tunable emission, large Stokes shifts, biocompatibility, pH sensitivity. | nih.govresearchgate.net |

Conclusion and Future Research Directions

Synthesis of Current Understanding and Identified Research Gaps for 2-(5-Bromopyridin-3-yl)oxazole

Currently, a detailed body of research focusing exclusively on this compound is not available in peer-reviewed literature. The understanding of this compound is therefore inferential, based on the well-established chemistry of its constituent parts: the 5-bromopyridine moiety and the 2-substituted oxazole (B20620) ring. Oxazoles are a vital class of five-membered aromatic heterocycles known for their wide range of biological activities and applications in medicinal chemistry. nih.govresearchgate.net Synthetic routes to 2-substituted oxazoles are numerous, often involving the cyclization of precursors like α-haloketones or the functionalization of a pre-formed oxazole ring. nih.govpharmaguideline.com

The pyridine (B92270) ring, particularly when halogenated, is a cornerstone of modern organic synthesis and drug design. mdpi.com The bromine atom on the pyridine ring at the 5-position is a versatile functional handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. mdpi.comwikipedia.org These reactions are fundamental for constructing complex biaryl systems or introducing new functional groups. nih.govacs.org

The primary and most significant research gap is the lack of specific synthesis, characterization, and reactivity studies for this compound itself. While its synthesis can be postulated through established methods, no optimized protocols or characterization data have been formally reported. Furthermore, its chemical reactivity, physical properties, and potential biological activities are entirely undocumented, representing a clear void in the chemical literature.

Table 1: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 342600-96-8 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | This compound |

Potential for Further Exploration and Unveiling of Novel Reactivities and Applications

The structure of this compound is inherently bifunctional, which suggests significant potential for further chemical exploration. The molecule can be viewed as a versatile building block for the synthesis of more complex molecular architectures.

Novel Reactivities:

Cross-Coupling Reactions: The C-Br bond is the most apparent site for reactivity. Its utility as a substrate in various palladium-catalyzed cross-coupling reactions could be systematically explored to generate libraries of novel 5-substituted pyridine derivatives. This would allow for the introduction of aryl, alkyl, amino, and other functional groups, dramatically expanding the chemical space around this scaffold. mdpi.com

C-H Functionalization: Modern synthetic methods could be applied to target the C-H bonds on both the pyridine and oxazole rings for direct functionalization. This approach offers a more atom-economical route to novel derivatives compared to traditional cross-coupling. mdpi.com

Pyridine Ring Chemistry: The nitrogen atom of the pyridine ring can be targeted for N-alkylation or N-oxidation, which would modulate the electronic properties and biological activity of the molecule.

Oxazole Ring Chemistry: The oxazole ring itself can participate in various reactions, including cycloadditions, which can be used to construct different heterocyclic systems. pharmaguideline.com

Potential Applications: The combination of a pyridine and an oxazole moiety is a common feature in many biologically active compounds. nih.govnih.gov

Medicinal Chemistry: Oxazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. pharmaguideline.comslideshare.net The bromopyridyl-oxazole scaffold could serve as a valuable starting point for the design of new therapeutic agents. The bromine atom allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets.

Materials Science: Pyridine-based ligands are extensively used in coordination chemistry and the development of functional materials like metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs). The defined geometry and coordinating ability of the nitrogen atoms in this compound make it an interesting candidate for new ligands and functional organic materials.

Prospects for Innovative Methodologies and Interdisciplinary Approaches in Bromopyridyl-Oxazole Research

Future research on this compound and its derivatives would benefit immensely from the integration of innovative synthetic methodologies and interdisciplinary collaborations.

Innovative Methodologies:

Modern Synthetic Techniques: The application of modern synthetic methods such as photoredox catalysis, flow chemistry, and C-H activation could provide more efficient, sustainable, and novel routes to synthesize and functionalize this scaffold. rsc.org These techniques can often access chemical space that is difficult to reach with traditional methods.

High-Throughput Experimentation: Employing automated high-throughput screening techniques could rapidly evaluate the reactivity of the compound under a wide range of cross-coupling conditions, accelerating the discovery of optimal reaction protocols and novel derivatives. sigmaaldrich.com

Interdisciplinary Approaches:

Computational Chemistry: In silico studies, such as Density Functional Theory (DFT), can be used to predict the reactivity of different positions on the molecule, guide the design of synthetic routes, and help understand the electronic properties of new derivatives. mdpi.com Computational docking could also predict potential biological targets, focusing subsequent experimental work.

Chemical Biology: Collaborations with chemical biologists could facilitate the screening of newly synthesized derivatives against various biological targets. By designing libraries of compounds based on the this compound scaffold, researchers could rapidly identify new leads for drug discovery programs. nih.gov

Materials Science Integration: Partnering with materials scientists could guide the design of new ligands for catalysts, sensors, or electronic materials. The unique electronic and coordinating properties of this scaffold could be harnessed for applications beyond traditional medicinal chemistry.

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., Br) : Stabilize LUMO, red-shift absorption/emission.

- Electron-donating groups (e.g., NH₂) : Raise HOMO, enhance charge-transfer character.

Methodology : - Perform frontier molecular orbital (FMO) analysis using Gaussian 09 at the DFT/B3LYP level.

- Compare vertical excitation energies with experimental UV-Vis data .

What are the challenges in modeling excited-state dynamics of this compound using computational methods?

Q. Advanced

- Conical intersections : Non-adiabatic transitions complicate ESIPT pathways.

- Solvent effects : Polar solvents stabilize charge-separated states, altering proton-transfer kinetics.

Solutions : - Use surface hopping dynamics (e.g., SHARC) for non-adiabatic simulations.

- Include explicit solvent molecules in QM/MM frameworks .

How can researchers validate synthetic purity of this compound derivatives?

Q. Basic

- HPLC-MS : Quantify impurities (>98% purity threshold).

- Elemental analysis : Match calculated vs. observed C/H/N/Br percentages.

- Melting point consistency : Compare with literature values (e.g., 163–164°C for nitro-substituted analogs) .

What role does crystallographic symmetry play in the photophysical behavior of this compound?

Q. Advanced

- Packing effects : Monoclinic systems (e.g., P2₁/c) favor planar molecular arrangements, enhancing π-π stacking and fluorescence quantum yield.

- Twinned crystals : Introduce artifacts in diffraction data; resolve via TWINLAW in SHELXL .

How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.